(N)-methanocarba-2-Methylthioadenosine-5'-diphosphate is a synthetic analog of adenosine diphosphate, specifically designed to selectively activate purinergic receptors, particularly the P2Y1 receptor. This compound is notable for its enhanced stability and bioactivity compared to its natural counterparts, making it a valuable tool in pharmacological research. The compound's unique structure contributes to its specificity and efficacy in receptor activation.
The compound is derived from modifications of natural nucleotide structures, particularly adenosine derivatives. It has been synthesized and characterized in various studies focusing on its pharmacological properties and receptor interactions, particularly in the context of purinergic signaling pathways.
(N)-methanocarba-2-Methylthioadenosine-5'-diphosphate falls under the category of nucleotide analogs. It is classified as a purinergic receptor agonist, specifically targeting the P2Y1 receptor, which plays a crucial role in various physiological processes including platelet aggregation and neurotransmission.
The synthesis of (N)-methanocarba-2-Methylthioadenosine-5'-diphosphate involves several key steps:
Technical details of these reactions often require specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of (N)-methanocarba-2-Methylthioadenosine-5'-diphosphate features a methanocarba backbone that replaces the traditional ribose sugar found in adenosine derivatives. This modification enhances its resistance to enzymatic degradation.
(N)-methanocarba-2-Methylthioadenosine-5'-diphosphate undergoes several key reactions relevant to its function as a purinergic receptor agonist:
Technical details regarding these reactions include kinetic studies that measure binding affinities and efficacy compared to other agonists.
The mechanism of action for (N)-methanocarba-2-Methylthioadenosine-5'-diphosphate involves:
Studies have shown that (N)-methanocarba-2-Methylthioadenosine-5'-diphosphate exhibits higher potency than natural adenosine diphosphate due to its structural modifications that enhance receptor interaction.
Relevant analyses include spectroscopic techniques such as NMR and mass spectrometry used for characterization during synthesis.
(N)-methanocarba-2-Methylthioadenosine-5'-diphosphate has several scientific uses:
This compound exemplifies how structural modifications can enhance the functionality of nucleotide analogs in scientific research and therapeutic applications.
The methanocarba (bicyclo[3.1.0]hexane) scaffold represents a transformative approach in nucleotide mimetic design, replacing the natural ribose ring with a conformationally locked bicyclic structure. This modification enforces a fixed pseudorotation angle that critically influences receptor recognition and signaling efficacy. In (N)-methanocarba-2-methylthioadenosine 5'-diphosphate, the (N) notation specifies a Northern hemisphere conformation where the pendant base adopts a spatial orientation analogous to the C3'-endo ribose configuration observed in A-form DNA [3]. This conformation is achieved through a cyclopropane ring fusion that bridges C2' and C3' positions, creating a rigid bicyclo[3.1.0]hexane template that prevents pseudorotational flexibility [6].
X-ray crystallographic studies confirm the methanocarba modification reduces conformational entropy by ~5 kcal/mol compared to flexible ribose, significantly enhancing binding entropy. The locked structure positions the adenine base and phosphate moieties in a receptor-optimal orientation, as demonstrated by a 500-fold increase in P2Y₁ receptor affinity compared to unconstrained analogs [1]. The bridge introduces planarity distortion of approximately 12° at the nucleobase linkage, optimizing the glycosidic torsion angle (χ = -150° ± 15°) for purinergic receptor engagement [6].
Table 1: Structural Parameters of Methanocarba Modification vs. Natural Ribose
Parameter | Natural Ribose | (N)-Methanocarba | Effect on Receptor Binding |
---|---|---|---|
Pseudorotation Phase | Variable (N/S) | Fixed Northern (N) | Eliminates non-productive conformers |
ΔG (conformational) | ~2.8 kcal/mol | ~0.5 kcal/mol | Enhances binding entropy |
Glycosidic Torsion (χ) | -120° to -160° | -150° ± 15° | Optimal for P2Y₁ binding pocket |
Bond Angle at C1'-N9 | 108° | 112° | Improved base vector alignment |
Stereochemical precision underpins the exceptional P2Y₁ selectivity of (N)-methanocarba-2-methylthioadenosine 5'-diphosphate. Three stereochemical features govern receptor discrimination:
This stereochemical ensemble confers >10,000-fold selectivity for P2Y₁ over P2Y₁₂ and P2Y₁₃ receptors. Competitive binding assays demonstrate an IC₅₀ of 0.34 nM at P2Y₁ versus >10 µM at other P2Y subtypes [1] [2].
The synthesis of (N)-methanocarba-2-methylthioadenosine 5'-diphosphate employs convergent strategies to address the complexity of stereochemical control and phosphate activation:
Figure 1: Synthetic Pathway for (N)-Methanocarba-2-MeSADPBicyclic Lactol → Mitsunobu Coupling → 6-Chloro Purine → 2-Methylthio Adenine → Diphosphorylation
Key Route A: Mitsunobu-Mediated Glycosylation
Route B: Prefunctionalized Adenine ConvergenceTo circumvent low yields in late-stage purine modification, an advanced intermediate approach pre-installs the 2-methylthio group before glycosylation:
Table 2: Key Synthetic Intermediates and Functions
Intermediate | Role | Yield | Purity Control |
---|---|---|---|
(1S,2R,3S,4R)-4-(hydroxymethyl)cyclopentane-1,2,3-triol | Lactol precursor | 22% (9 steps) | Chiral HPLC (>99% ee) |
2-Methylthio-6-chloro-9-(5'-O-DMTr-methanocarba)-purine | Glycosylated intermediate | 85% | ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, H8) |
2-MeS-ADP-methanocarba trilithium salt | Final product form | 65% | ³¹P NMR (D₂O): δ -10.2 (d), -11.8 (d), -22.5 (t) |
The methanocarba scaffold exists in two topological isomers: Northern (N, C3'-endo-like) and Southern (S, C2'-endo-like). Comparative pharmacological studies reveal profound conformational effects on P2Y₁ receptor activation:
Structural and Energetic Differences:
Biological Implications:Functional assays in washed human platelets demonstrate the Northern isomer (MRS2365) is a full agonist (EC₅₀ = 0.34 ± 0.05 nM) inducing rapid shape change, while the Southern isomer shows only partial agonism (EC₅₀ > 300 nM) even at saturating concentrations [1]. The Northern conformation's superiority is further evidenced by:
Table 3: Conformational Effects on P2Y₁ Receptor Pharmacology
Parameter | (N)-Methanocarba | (S)-Methanocarba | Natural Ribose (ADP) |
---|---|---|---|
Binding Affinity (K_d, nM) | 0.34 ± 0.05 | 310 ± 25 | 420 ± 30 |
Agonist EC₅₀ (nM) | 0.34 ± 0.05 | >300 (partial agonist) | 120 ± 15 |
Receptor Residence Time | 4.8 ± 0.3 min | <0.5 min | 1.2 ± 0.1 min |
ΔG Binding (kcal/mol) | -14.9 ± 0.2 | -10.1 ± 0.3 | -10.8 ± 0.2 |
The conformational rigidity of the Northern methanocarba scaffold thus transforms nucleotide receptor pharmacology by locking the molecule in its bioactive state, eliminating entropic penalties associated with ribose flexibility. This principle extends beyond P2Y receptors, with applications demonstrated in adenosine receptor agonists where (N)-methanocarba analogs show 100-fold enhanced A₃AR affinity [6]. The methanocarba platform represents a general strategy for engineering precision-targeted nucleotide therapeutics through conformational control.
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3